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Abstract

Primary Familial Brain Calcification (PFBC) is a rare neurodegenerative disorder characterized
by bilateral calcification of the basal ganglia and other brain regions. While several genes have
been implicated in the autosomal dominant form of the disease, myogenesis-regulating
glycosidase (MYORG) stands as the first and a major genetic cause of autosomal recessive
PFBC.[1][2] Loss-of-function mutations in MYORG lead to extensive brain calcification and a
range of neurological symptoms. This technical guide provides a comprehensive overview of
the current understanding of MYORG variants in pFBC, including a summary of reported
pathogenic variants, detailed experimental methodologies for their identification and
characterization, and a review of the proposed molecular pathways. This document is intended
to serve as a resource for researchers and drug development professionals working to unravel
the mechanisms of and develop therapies for this debilitating disease.

Introduction to MYORG and its Role in pFBC

MYORG (also known as KIAA1161 or NET37) encodes a transmembrane protein localized to
the endoplasmic reticulum and is predominantly expressed in astrocytes.[1][3] It belongs to the
glycosyl hydrolase family 31.[4] The discovery of biallelic mutations in MYORG as a cause of
autosomal recessive PFBC has highlighted the crucial role of astrocytes in preventing brain
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calcification.[1][5] Patients with MYORG-related PFBC typically present with a homogeneous
clinical spectrum, including extensive brain calcification, parkinsonism, dysarthria, and ataxia.
[6] The clinical penetrance in individuals with biallelic MYORG mutations is high, often leading
to a more severe calcification pattern compared to the autosomal dominant forms of the
disease.[7]

Quantitative Data on MYORG Variants and Clinical
Manifestations

The following tables summarize quantitative data from various studies on MYORG variants and
their associated clinical and radiological findings.

Table 1: Frequency of MYORG Variants in pFBC Cohorts

Patients/Famili

Total pFBC .
Cohort . .. eswith o
L Patients/Famili Frequency (%) Citation
Description MYORG
es
Variants
Chinese cohort
(autosomal ] ]
] 245 patients 6 patients 24 [6]
recessive or
sporadic)
Meta-analysis of 16.8 (95% CI: ]
various studies 0.0-54.0)
General PFBC
. - - 11 [1]
families
Recessive PFBC
) ; 50 [1]

families

Table 2: Summary of Reported Pathogenic MYORG Variants
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BENCHE

Specific Predicted ]
. . . Population/Eth .
Variant Type Variant (cDNA Protein . Citation
nicity

level) Change
Nonsense c.442C>T p.Q148 Chinese [6]
Nonsense c.972C > A p.Y324 Chinese [6]
Missense €.1969G > C p.G657R Chinese [6]
Missense €.2033C > G p.P678R Chinese [6]
Frameshift .

) c.1233delC p.F411Lfs23 Middle Eastern [4]

Deletion

¢.1060_1062del

In-frame Deletion p.D354del Middle Eastern [4]
GAC
Homozygous .
] c.488G>T p.W163L Not Specified 2]
Missense
Homozygous »
€.2135G > A p.W712 Not Specified [2]
Nonsense

Table 3: Clinical and Radiological Features in Patients with Biallelic MYORG Mutations
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Feature Finding Citation
Common Neurological Dysarthria, Parkinsonism, Gait e
Symptoms Disorder, Ataxia, Vertigo
Median of 29.5 years (range
Age of Symptom Onset 21-57 years) in one study [4]
cohort
Extensive calcification of basal
ganglia, thalamus, cerebellar
Brain Calcification Pattern lobes, and vermis. Brainstem [41[6]
calcification can be a
prominent feature.
Average TCS of 35.06 (95%
Total Calcification Score (TCS)  Cl: 24.00-46.12) in a meta- [8]

analysis

Heterozygous Carrier

Phenotype

Often asymptomatic, though
some may show punctate
calcification of the globus
pallidus.[3] About 50% of
heterozygotes may have some

degree of brain calcification.[9]

[3]19]

Experimental Protocols

This section details the key experimental methodologies employed in the study of MYORG

variants in pFBC.

Genetic Analysis

Objective: To identify pathogenic variants in the MYORG gene in patients with pFBC.

Methodology: Whole-Exome Sequencing (WES) followed by Sanger Sequencing Confirmation

o DNA Extraction: Genomic DNA is extracted from peripheral blood samples of the proband

and available family members using standard commercial kits.

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6331209/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.732389/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331209/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.732389/full
https://www.eneuro.org/content/12/6/ENEURO.0058-25.2025
https://pubmed.ncbi.nlm.nih.gov/31440850/
https://www.ncbi.nlm.nih.gov/books/NBK1421/
https://pubmed.ncbi.nlm.nih.gov/31440850/
https://www.ncbi.nlm.nih.gov/books/NBK1421/
https://www.benchchem.com/product/b15135574?utm_src=pdf-body
https://www.benchchem.com/product/b15135574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Library Preparation and WES:

o Genomic DNA is fragmented, and sequencing libraries are prepared using a commercial
exome capture kit (e.g., Agilent SureSelect Human All Exon).

o Paired-end sequencing is performed on an Illlumina sequencing platform (e.g., HiSeq
2000/2500) to a mean coverage of >100x.[2]

¢ Bioinformatic Analysis:
o Sequencing reads are aligned to the human reference genome (e.g., hg19/GRCh37).
o Variant calling is performed using a standard bioinformatics pipeline (e.g., GATK).

o Variants are annotated using databases such as dbSNP, 1000 Genomes Project, EXAC,
and gnomAD to identify novel and rare variants.[4]

o In silico prediction tools (e.g., SIFT, PolyPhen-2, CADD) are used to assess the potential
pathogenicity of missense variants.

« Filtering Strategy for Autosomal Recessive Inheritance:

o Variants are filtered to identify homozygous or compound heterozygous variants that are
rare (e.g., minor allele frequency < 0.01%) in public databases.

o The focus is on variants predicted to be loss-of-function (e.g., nonsense, frameshift,
splice-site).

e Sanger Sequencing Confirmation:

o Candidate variants identified by WES are validated and tested for segregation within the
family using traditional Sanger sequencing.[4][6]

o Primers are designed to amplify the exon containing the variant of interest from the
genomic DNA of the proband and family members.

o The PCR products are sequenced, and the results are analyzed to confirm the presence
of the variant and its inheritance pattern.
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Gene Expression Analysis

Objective: To determine the cellular localization of MYORG expression in the brain.

Methodology: In Situ Hybridization

Tissue Preparation: Brain tissue sections from animal models (e.g., mice) are prepared and
fixed.

e Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe specific for Myorg mRNA
IS synthesized.

e Hybridization: The labeled probe is hybridized to the prepared brain tissue sections.

» Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an
enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction, revealing the
location of the mRNA.

o Co-localization with Cell-Type Specific Markers: To identify the specific cell type expressing
Myorg, immunohistochemistry for cell-specific markers (e.g., S100p for astrocytes) can be
performed on the same or adjacent sections.[1]

Signaling Pathways and Experimental Workflows

The precise molecular function of MYORG and the exact pathway leading to brain calcification
upon its loss of function are still under investigation. However, several hypotheses and
connections have been proposed.

Proposed MYORG-Related Pathophysiological Pathway

Phylogenetic profiling analyses suggest a functional relationship between MYORG and
proteins involved in ion homeostasis and calcium channel activity.[4] Furthermore, a potential
link to the PDGFR[ signaling pathway, which is implicated in autosomal dominant pFBC, has
been suggested.[4] A loss of MYORG function in astrocytes is thought to be a key initiating
event.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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